molecular formula C17H27NO3S B5011102 [(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]cyclohexylamine

[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]cyclohexylamine

Cat. No.: B5011102
M. Wt: 325.5 g/mol
InChI Key: HOROYBLXAVWOQU-UHFFFAOYSA-N
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Description

[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]cyclohexylamine is a complex organic compound that features a sulfonyl group attached to a cyclohexylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]cyclohexylamine typically involves multiple steps, starting with the preparation of the 4,5-dimethyl-2-propoxyphenyl precursor. This precursor is then subjected to sulfonylation reactions to introduce the sulfonyl group. The final step involves the attachment of the cyclohexylamine moiety under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides and amines, with solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]cyclohexylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]cyclohexylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]cyclohexylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The cyclohexylamine moiety may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • [(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]cyclopentylamine
  • [(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]cycloheptylamine

Uniqueness

[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]cyclohexylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a sulfonyl group with a cyclohexylamine moiety makes it particularly versatile in various applications.

Properties

IUPAC Name

N-cyclohexyl-4,5-dimethyl-2-propoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3S/c1-4-10-21-16-11-13(2)14(3)12-17(16)22(19,20)18-15-8-6-5-7-9-15/h11-12,15,18H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOROYBLXAVWOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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